Cerium(III) oxalate

Descripción general

Descripción

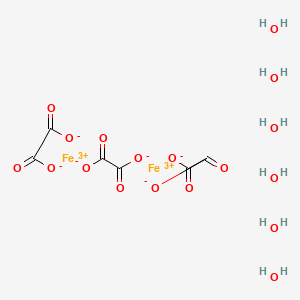

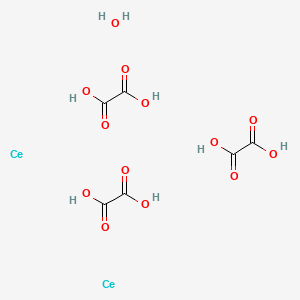

Cerium(III) oxalate, also known as cerium oxalate or Ce2(C2O4)3, is a chemical compound composed of cerium, carbon, and oxygen. It is a white solid, with a melting point of 868°C and a density of 5.5 g/cm3. This compound is used in a variety of scientific research applications, such as the synthesis of cerium oxide nanoparticles, cerium oxide-based catalysts, and cerium oxide-based fuel cells. It is also used in the production of cerium-containing pharmaceuticals and in the manufacture of cerium-containing optical components.

Aplicaciones Científicas De Investigación

Synthesis of Nanocrystalline Cerium Dioxide : Cerium(III) oxalate is used in the synthesis of nanocrystalline cerium dioxide, an important material in solid oxide fuel cells and catalysis. By varying the synthesis conditions, different morphologies of cerium dioxide can be obtained, which is significant for its applications (Tyrpekl et al., 2019).

Colorimetric Determination in Minerals : this compound plays a role in the colorimetric determination of cerium in minerals. It allows for separation and quantification of cerium when complexed with sulphanilic acid (Pollock, 1969).

Spectrofluorimetric Applications : The Ce(III)/Ce(IV) system, involving this compound, can be used in spectrofluorimetry for the determination of various ions like arsenic, iron, oxalate, osmium, and iodide (Kirkbright et al., 1966).

Coprecipitation with Uranium(IV) Oxalate : this compound is studied for its coprecipitation with uranium(IV) oxalate, which is crucial in understanding the distribution and migration of these elements (Block & Gordon, 1963).

Precipitation Kinetics from Sulfate Solution : It is used in studying the extraction and recovery processes involving cerium(IV) from sulfate media, where its precipitation kinetics are analyzed (Ilyas et al., 2021).

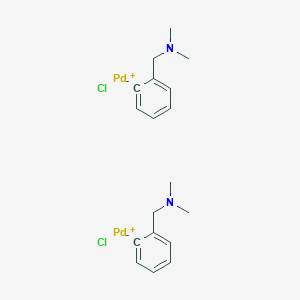

Catalytic Ozonation of Oxalate : Cerium supported palladium oxide is used for catalytic ozonation of oxalate, which is a significant application in water treatment and degradation of organic pollutants (Zhang et al., 2011).

Simulation of Plutonium Precipitation Processes : Cerium, including cerium oxalate, has been used as a stand-in for plutonium in various precipitation processes, providing insights into the behavior and properties of plutonium (Chang, 1987).

Pharmacological Properties : Historically, cerium oxalate was used as an antiemetic, particularly in cases of pregnancy and kinetoses. Its mechanism of action in these applications, however, remains unclear (Jakupec et al., 2005).

Safety and Hazards

Cerium(III) oxalate is corrosive, irritant, respiratory irritant, and toxic . It irritates skin and mucous membranes, and is a strong irritant to eyes . If it gets into the eyes, there is a danger of severe eye injury . Oxalates are corrosive to tissue and are powerful irritants. They have a caustic effect on the linings of the digestive tracts and can cause kidney damage .

Mecanismo De Acción

Target of Action

Cerium(III) oxalate hydrate, also known as this compound, is an inorganic cerium salt of oxalic acid It is used as an antiemetic , suggesting that it may interact with receptors or enzymes involved in nausea and vomiting.

Mode of Action

It is known that cerium salts can increase the blood coagulation rate

Biochemical Pathways

Given its role in increasing the blood coagulation rate , it may be inferred that it affects the coagulation cascade, a complex series of reactions that lead to the formation of a clot.

Pharmacokinetics

It is known to be slightly soluble in water , which could impact its absorption and distribution

Result of Action

It is known that cerium salts can cause sensitivity to heat . Additionally, oxalates are corrosive to tissue and are powerful irritants. They have a caustic effect on the linings of the digestive tracts and can cause kidney damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound hydrate. For instance, the presence of an oxidizing acid solution can facilitate the oxidation of Cerium(III) ions to Cerium(IV) ions . Additionally, this compound hydrate is known to convert to the oxide when heated , which could impact its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Cerium(III) oxalate plays a role in biochemical reactions primarily through its interactions with biomolecules such as enzymes and proteins. One of the notable interactions is with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This compound can act as a substrate for this enzyme, leading to the production of reactive oxygen species (ROS) which can have various downstream effects on cellular processes .

Additionally, this compound interacts with proteins involved in oxidative stress responses. For instance, it can bind to antioxidant proteins such as superoxide dismutase (SOD) and catalase, potentially modulating their activity. These interactions can influence the cellular redox state and impact various signaling pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can result in changes in gene expression, including the upregulation of genes involved in oxidative stress responses and inflammation .

Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes. It has been observed to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to alterations in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to changes in their activity. For example, it can inhibit the activity of enzymes such as aconitase and succinate dehydrogenase in the TCA cycle, resulting in reduced energy production .

Additionally, this compound can induce the production of ROS through its interaction with oxalate oxidase. The generated ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can trigger various cellular responses, including the activation of signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to high temperatures or acidic environments . Over time, the degradation of this compound can lead to the formation of cerium oxide and other byproducts, which may have different biochemical properties and effects on cellular function .

Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and inflammation. These effects can result in chronic changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can even exhibit protective effects against oxidative stress . At high doses, this compound can cause significant toxicity, including damage to the liver, kidneys, and other organs .

Threshold effects have been observed, where the toxic effects of this compound become apparent only above a certain dosage. For example, high doses of this compound can lead to severe oxidative damage, inflammation, and tissue necrosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide . This reaction generates ROS, which can impact various metabolic processes .

Additionally, this compound can affect the TCA cycle by inhibiting key enzymes such as aconitase and succinate dehydrogenase. This inhibition can lead to alterations in metabolic flux and energy production, resulting in changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and distributed to different cellular compartments . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and localization .

The distribution of this compound within tissues can also be influenced by its solubility and stability. In tissues, this compound can accumulate in specific regions, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and lysosomes . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles .

In the mitochondria, this compound can interact with enzymes involved in the TCA cycle and oxidative phosphorylation, leading to changes in energy production and metabolic flux . In the lysosomes, this compound can induce oxidative stress and damage to cellular components .

Propiedades

IUPAC Name |

cerium;oxalic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGMXARXHWPYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Ce2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Cerium(III) oxalate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15750-47-7 | |

| Record name | Tris[oxalate(2-)]dicerium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the typical morphological features of cerium(III) oxalate?

A1: this compound can be synthesized into various morphologies, including nanorods and spherical nanoparticles. The oxidation state of the cerium ion plays a role in determining the final morphology. For instance, zinc(II) oxalate forms nanorods approximately 120 nm in diameter and 600 nm long, while this compound forms spherical particles around 4-6 nm in size. []

Q2: How does the thermal decomposition of this compound proceed?

A2: Thermal decomposition of this compound can lead to the formation of cerium dioxide (CeO2). This process can yield different morphologies of cerium dioxide, including a mixture of nanorods and nanoparticles. The size of the resulting CeO2 nanoparticles can vary, with examples such as 3-4 nm for those derived from zirconium oxalate precursors. [] The decomposition temperature and heating rate can influence the final properties of the CeO2. []

Q3: Can this compound be used to synthesize mixed oxides?

A3: Yes, this compound can be used as a precursor for the synthesis of mixed oxides, such as uranium-cerium oxide solid solutions (U1-xCexO2+δ·nH2O). This is particularly relevant as cerium can act as a surrogate for plutonium in these materials. Hydrothermal treatment of mixed uranium(IV)-cerium(III) oxalates allows for the formation of these mixed oxides with a fluorite-type structure. []

Q4: What factors influence the hydrothermal conversion of mixed uranium(IV)-cerium(III) oxalates?

A4: The initial pH of the reaction media and the duration of hydrothermal treatment significantly affect the morphology and homogeneity of the resulting mixed oxides. For example, acidic conditions (pH ≤ 2) favor the formation of microspheres, while alkaline conditions lead to agglomerates of nanocrystallites. Longer hydrothermal treatment times generally lead to more homogeneous cationic distributions within the mixed oxides. []

Q5: What is unusual about the dehydration of this compound?

A5: Unlike other rare earth oxalates, which can be dehydrated in vacuo at 320 °C without decomposing, this compound converts to cerium dioxide under these conditions when exposed to air. This atypical behavior is attributed to the susceptibility of Ce(III) to oxidation to its quadrivalent state (Ce(IV)). This characteristic is also observed in plutonium(III) and americium(III) oxalates. []

Q6: What role can cerium play in the Briggs-Rauscher oscillating reaction?

A6: Cerium(III) can replace manganese(II) as a catalyst in the Briggs-Rauscher oscillating reaction, which also involves acid, iodate, hydrogen peroxide, and malonic acid. Notably, using sulfuric acid is important as cerium(III) iodate precipitates in the presence of perchloric acid. Although this compound may precipitate by the reaction's end, Ce(III) proves to be a more effective catalyst at low concentrations compared to Mn(II). []

Q7: Can cerium be recovered from industrial processes?

A7: Yes, cerium can be recovered from industrial waste streams, such as those generated during brewery wastewater treatment using cerium(III) chloride as a coagulant. The sewage sludge generated in this process can be treated with hydrochloric acid to extract cerium and phosphorus. Subsequent treatment with oxalic acid precipitates this compound, which can be further processed to obtain cerium oxide (CeO2) and ultimately regenerated into cerium(III) chloride. []

Q8: How is the solubility of this compound determined?

A8: The solubility of this compound in water can be accurately determined using radiometric methods. These methods, which involve using a radioactively labeled form of this compound, have been shown to provide results consistent with other techniques, such as chemisorption on cation exchange paper followed by X-ray fluorescence analysis. These findings support the reliability of radiometric methods for solubility measurements. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.